molecular formula C21H41N5O6 B1336405 H-Leu-Ser-Lys-Leu-OH CAS No. 162559-45-7

H-Leu-Ser-Lys-Leu-OH

Katalognummer: B1336405
CAS-Nummer: 162559-45-7
Molekulargewicht: 459.6 g/mol
InChI-Schlüssel: KEJKLBKXNJSXOW-QAETUUGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Leu-Ser-Lys-Leu-OH, also known as L-Leucyl-L-seryl-L-lysyl-L-leucine, is a tetrapeptide composed of the amino acids leucine, serine, lysine, and leucine. Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular peptide is known for its involvement in inhibiting the activation of transforming growth factor-beta 1 (TGF-β1), a cytokine that regulates cell growth and differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Ser-Lys-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. Subsequent amino acids (serine, lysine, and leucine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

H-Leu-Ser-Lys-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide bonds can be reduced to amine groups.

    Substitution: The lysine residue can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.

    Substitution: Electrophiles such as alkyl halides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines .

Wissenschaftliche Forschungsanwendungen

H-Leu-Ser-Lys-Leu-OH has several scientific research applications, including:

Wirkmechanismus

H-Leu-Ser-Lys-Leu-OH exerts its effects by binding to the latency-associated peptide (LAP) at the amino terminus of TGF-β1. This binding prevents the activation of TGF-β1, thereby inhibiting its signaling pathway. The inhibition of TGF-β1 activation is crucial in preventing the progression of fibrosis and other related conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

H-Leu-Ser-Lys-Leu-OH is unique due to its specific sequence and its ability to inhibit TGF-β1 activation. This property makes it particularly valuable in research focused on fibrosis and related diseases. Its inhibitory effect on TGF-β1 activation distinguishes it from other peptides that may not have this specific activity .

Biologische Aktivität

H-Leu-Ser-Lys-Leu-OH, also known as LSYL, is a peptide that has garnered attention due to its biological activity, particularly its role in inhibiting the activation of Transforming Growth Factor-beta 1 (TGF-β1). This peptide is significant in the context of fibrotic diseases and hepatic damage, where TGF-β1 plays a critical role in the progression of these conditions.

This compound functions primarily by binding to the latency-associated peptide (LAP) at the amino terminus of TGF-β1. This interaction prevents the activation of TGF-β1, thereby inhibiting its downstream signaling pathways. The inhibition of TGF-β1 is crucial for preventing fibrosis and other related pathologies, making LSYL a potential therapeutic agent for conditions characterized by excessive fibrosis and tissue damage .

Inhibition of TGF-β1 Activation

Research indicates that this compound effectively inhibits TGF-β1 activation. This inhibition occurs through two primary mechanisms:

  • Blocking Interaction with TSP-1 : The peptide can disrupt the interaction between TSP-1 (Thrombospondin-1) and TGF-β1, further reducing TGF-β1's activation .
  • Preventing Signal Transduction : By binding to KRFK (another peptide), this compound can block the signal transduction pathways activated by TGF-β1, thus preventing downstream effects associated with hepatic damage and fibrosis .

Study 1: In Vivo Effects on Hepatic Fibrosis

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of hepatic fibrosis. The peptide was shown to lower collagen deposition in liver tissues, indicating its potential in mitigating liver damage caused by chronic diseases .

Study 2: In Vitro Analysis

In vitro assays revealed that this compound effectively decreased the levels of activated TGF-β1 in cultured fibroblasts. The peptide's ability to inhibit fibroblast proliferation and collagen synthesis was also documented, suggesting its therapeutic potential in fibrotic diseases .

Applications in Research and Medicine

The implications of this compound extend beyond basic research into practical applications:

  • Therapeutic Development : Due to its inhibitory effects on TGF-β1, LSYL is being explored as a candidate for drug development aimed at treating fibrotic diseases and conditions associated with excessive scarring.
  • Model Peptide for Synthesis Studies : The compound serves as a model peptide for studying peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) .

Comparative Analysis of Related Peptides

To better understand the biological activity of this compound, a comparison with other peptides that modulate TGF-β1 activity can be insightful.

PeptideMechanism of ActionTherapeutic Potential
This compoundInhibits TGF-β1 activationLiver fibrosis, scarring
KRFKBlocks TGF-β1 signal transductionFibrosis management
Thrombospondin-1Enhances TGF-β1 activationCancer progression

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKLBKXNJSXOW-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.